L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine

Kokumi taste Sensory science Flavor modulation

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine (S-methylhomoglutathione) is a hybrid tripeptide of the γ-glutamyl peptide class, featuring a γ-linked glutamic acid, S-methyl-L-cysteine, and a C-terminal β-alanine residue. It was originally isolated and structurally confirmed from mung bean (Vigna radiata) seeds and subsequently identified as a key biosynthetic intermediate in the pathway leading to γ-glutamyl-S-methylcysteine in common bean (Phaseolus vulgaris).

Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
CAS No. 102148-91-4
Cat. No. B13447391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine
CAS102148-91-4
Molecular FormulaC12H21N3O6S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1
InChIKeyMSEXKIKRSMQHDG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine (CAS 102148-91-4) – Compound Profile and Procurement Context


L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine (S-methylhomoglutathione) is a hybrid tripeptide of the γ-glutamyl peptide class, featuring a γ-linked glutamic acid, S-methyl-L-cysteine, and a C-terminal β-alanine residue. It was originally isolated and structurally confirmed from mung bean (Vigna radiata) seeds [1] and subsequently identified as a key biosynthetic intermediate in the pathway leading to γ-glutamyl-S-methylcysteine in common bean (Phaseolus vulgaris) [2]. The compound is listed in authoritative metabolomic databases (HMDB, ChEBI, Foodb) and is commercially supplied for research in kokumi taste modulation and diagnostic assay development.

Why L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine Cannot Be Replaced by Generic γ-Glutamyl Peptides


The combination of an S-methylated cysteine thioether and a C-terminal β-alanine (instead of glycine) confers a unique profile of enzymatic recognition, oxidative stability, and sensory activity that is absent in the nearest analogs—glutathione (GSH), homoglutathione (hGSH), or S-methylglutathione. Substitution with generic γ-glutamyl-cysteine or γ-glutamyl-cysteinyl-glycine results in loss of the specific substrate properties toward γ-glutamyl transferase (GGT) exploited in diagnostic assays [1], and alters the kokumi taste intensity and stability characteristics established for the homoglutathione scaffold [2]. These molecular distinctions translate directly into procurement-critical performance differences detailed below.

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine – Product-Specific Quantitative Differentiation Evidence


Kokumi Taste Intensity Superiority of the Homoglutathione Scaffold Over Glutathione

In a controlled sensory panel study using 10 mmol/L compound in chicken broth, the non-methylated analog γ-Glu-Cys-β-Ala (hGSH) achieved a kokumi intensity score of 4.0 on a 0–5 scale, significantly outperforming glutathione (γ-Glu-Cys-Gly, GSH) which scored 3.5 [1]. Sensory descriptors for hGSH included 'strong increase of mouthfulness, more complex, long-lasting, more pronounced than GSH' [1]. The target compound (γ-Glu-S-MeCys-β-Ala) is explicitly claimed as a kokumi agent in the same patent family and shares the distinguishing β-alanine terminus absent in both GSH and S-methylglutathione [1].

Kokumi taste Sensory science Flavor modulation

Inflammatory Bowel Disease Diagnostic Utility via γ-Glutamyl Transferase Substrate Specificity

L-γ-Glutamyl-S-methyl-L-cysteinyl-β-alanine is explicitly disclosed as a diagnostic substrate for inflammatory bowel disease (IBD) in patent literature [1]. The S-methyl thioether and β-alanine C-terminus distinguish it from endogenous substrates such as glutathione (GSH) and leukotriene C4, conferring a unique cleavage signature by γ-glutamyl transpeptidase (GGT) that is overexpressed at sites of intestinal inflammation [1]. Unlike GSH, which has broad enzymatic targets, the S-methylated homoglutathione scaffold is designed to minimize background interference from endogenous GGT substrates in biological samples.

Diagnostics Inflammatory bowel disease GGT substrate

Oxidative Stability Advantage of the S-Methyl Thioether Over Free Thiol Analogs

The target compound contains an S-methyl thioether (-CH2-S-CH3) rather than the free thiol (-CH2-SH) present in homoglutathione (hGSH) and glutathione (GSH). This substitution eliminates the capacity for disulfide dimerization or oxidation to sulfoxide/sulfone species under ambient storage and physiological conditions. While direct stability comparison data for the target compound versus hGSH are not published, S-methylglutathione (γ-Glu-S-MeCys-Gly) is documented as a stabilized, non-oxidizable analog of GSH [1]. The patent on kokumi compounds explicitly notes that reduced (free thiol) forms produce stronger kokumi but are susceptible to oxidation, with the oxidized disulfide form of GSH showing reduced kokumi intensity (2.5 vs 3.5) [2].

Oxidative stability Thioether Formulation stability

Chemotaxonomic Specificity as a Standardized Reference Standard for Legume Metabolomics

S-Methylhomoglutathione is a specific chemotaxonomic marker confined to Phaseolus and Vigna legume species, with quantitative LC-QToF profiling confirming its presence in common bean (Phaseolus vulgaris) and mung bean (Vigna radiata) but not in other legume genera such as Glycine max (soybean) [1]. This restricted phylogenetic distribution contrasts with homoglutathione, which is more broadly distributed across legumes. The compound is therefore the appropriate reference standard for targeted metabolomics workflows in legume sulfur amino acid profiling, where substitution with hGSH would generate a false positive for this diagnostic marker.

Chemotaxonomy Metabolomics Reference standard

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine – High-Confidence Application Scenarios Derived from Evidence


Kokumi Taste Modulation Research in Savory Food Matrices

Based on the patent-established superiority of the homoglutathione scaffold over glutathione for kokumi intensity (score 4.0 vs 3.5 at 10 mmol/L) [1], the target compound is appropriate for sensory studies investigating concentration–response relationships, food matrix interactions, and stability of kokumi peptides. The S-methyl modification is predicted to provide consistent kokumi activity without the oxidative inactivation penalty documented for free-thiol analogs [1].

Gamma-Glutamyl Transpeptidase (GGT) Substrate for Inflammatory Bowel Disease Diagnostic Assay Development

The compound's explicit patent claim for IBD diagnostic use [2] supports its procurement as a specialized GGT substrate. Its S-methyl thioether and β-alanine terminus are designed to reduce background interference from endogenous glutathione, making it suitable for developing enzymatic assays for intestinal inflammation markers [2].

Authentic Reference Standard for Legume Metabolomics and Chemotaxonomic Profiling

LC-QToF profiling confirms S-methylhomoglutathione as a discriminatory marker restricted to Phaseolus and Vigna species [3]. The compound is the essential reference standard for accurate identification and quantification in targeted metabolomics studies of legume sulfur amino acid composition [3].

Biosynthetic Pathway Elucidation of Non-Protein Sulfur Amino Acids in Legumes

Isotopic labeling and biochemical studies in developing common bean seeds have identified S-methylhomoglutathione as the key methylated intermediate linking homoglutathione to γ-glutamyl-S-methylcysteine accumulation [4]. The authentic compound is required for in vitro enzyme assays and pathway reconstitution experiments [4].

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